molecular formula C14H10N2O B5582890 7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one

7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one

Cat. No.: B5582890
M. Wt: 222.24 g/mol
InChI Key: HBIWCEFNSGRROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.079312947 g/mol and the complexity rating of the compound is 378. The solubility of this chemical has been described as 33.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiroptical Properties Studies

7,8-Dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one derivatives have been studied for their chiroptical properties. For instance, Kajtár et al. (1987) explored the chiroptical properties of 9-halo derivatives of tetrahydro pyrido pyrimidinones, closely related to this compound. They utilized CD bands to explain these properties, showing the importance of axial substituents in determining the signs of characteristic CD bands (Kajtár, Kajtȧr, Hermecz, Breining, & Meszaros, 1987).

Synthesis and Chemical Behavior Studies

Research by Yavari et al. (2002) focused on the synthesis of 7-oxo-7H-pyrido[1,2,3-cd]perimidine derivatives and their dynamic NMR spectroscopic study. This work highlighted the chemical behavior of these compounds under different conditions, contributing to our understanding of their synthesis and potential applications (Yavari, Adib, Jahani-Moghaddam, & Bijanzadeh, 2002).

Applications in Tyrosine Kinase Inhibition

A recent study by Masip et al. (2021) expanded the diversity at the C-4 position of Pyrido[2,3-d]pyrimidin-7(8H)-ones, which are structurally similar to this compound. They explored these compounds for their biological activity against ZAP-70, a tyrosine kinase. This research indicates the potential of these compounds as inhibitors in biomedical applications, especially in targeting specific enzymes (Masip, Lirio, Sánchez-López, Cuenca, Puig de la Bellacasa, Abrisqueta, Teixidó, Borrell, Gibert, & Estrada-Tejedor, 2021).

Anticancer Activity Exploration

Elzahabi et al. (2018) synthesized substituted pyrido[2,3-d]pyrimidines and evaluated them for their in vitro anticancer activity against various cancer cell lines. This study suggests the potential of derivatives of this compound in cancer therapy, highlighting the relevance of these compounds in medicinal chemistry (Elzahabi, Nossier, Khalifa, Alasfoury, & El‐Manawaty, 2018).

Mechanism of Action

While the specific mechanism of action for 7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one is not mentioned in the retrieved sources, it is known that pyrimidines, a class of compounds to which this molecule belongs, exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

The future directions for research on 7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one could involve exploring its potential pharmacological effects, given the known effects of pyrimidines . Additionally, further optimization of its synthesis process could be another area of focus .

Properties

IUPAC Name

1,3-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-2,4,6,8(16),9,11(15)-hexaen-12-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-12-6-7-16-8-15-11-3-1-2-9-4-5-10(12)14(16)13(9)11/h1-5,8H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIWCEFNSGRROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC3=CC=CC4=C3C2=C(C1=O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID4245397
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one
Reactant of Route 2
7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one
Reactant of Route 3
7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one
Reactant of Route 4
7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one
Reactant of Route 5
7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one
Reactant of Route 6
7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.